molecular formula C10H11FN2O B1401163 1-(2-Fluorobenzoyl)azetidin-3-amine CAS No. 1343635-25-5

1-(2-Fluorobenzoyl)azetidin-3-amine

Cat. No.: B1401163
CAS No.: 1343635-25-5
M. Wt: 194.21 g/mol
InChI Key: SZCHGFHSVWYGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzoyl)azetidin-3-amine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The presence of the 2-fluorobenzoyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific research fields.

Preparation Methods

The synthesis of 1-(2-Fluorobenzoyl)azetidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluorobenzoyl chloride and azetidin-3-amine.

    Reaction Conditions: The 2-fluorobenzoyl chloride is reacted with azetidin-3-amine under controlled conditions to form the desired compound.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.

Mechanism of Action

Comparison with Similar Compounds

1-(2-Fluorobenzoyl)azetidin-3-amine can be compared with other azetidine derivatives:

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-5-7(12)6-13/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCHGFHSVWYGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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